N-(2,4-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
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Description
N-(2,4-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is the bacterial RNA polymerase (RNAP) . RNAP is an enzyme that is involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
This compound interacts with the switch region of the bacterial RNAP . This region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The compound’s interaction with these pockets inhibits the function of RNAP, thereby disrupting RNA synthesis in bacteria .
Biochemical Pathways
The inhibition of RNAP affects the RNA synthesis pathway in bacteria . This disruption leads to a decrease in the production of essential proteins, ultimately inhibiting bacterial growth .
Pharmacokinetics
Similar compounds have been shown to have potent antibacterial activity against clinical isolates of mrsa, vrsa, rrsa, and mprsp with mic values in the range of 0125–2 μg/mL . This suggests that the compound may have good bioavailability and efficacy.
Result of Action
The result of the compound’s action is a significant reduction in bacterial growth, particularly in Gram-positive bacteria . This is due to the disruption of RNA synthesis, which prevents the bacteria from producing essential proteins .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-ethylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-4-9-12(20-16-15-9)13(17)14-10-6-5-8(18-2)7-11(10)19-3/h5-7H,4H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVYRGFRZKTXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.